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Abstract

DSR-141562 is a novel, orally available, and brain-penetrant phosphodiesterase 1 (PDE1)
inhibitor with preferential selectivity for the PDE1B isoform.[1][2] Preclinical studies have
demonstrated its potential as a therapeutic agent for schizophrenia, addressing positive,
negative, and cognitive symptoms.[1][3] This document provides a comprehensive overview of
the publicly available preclinical pharmacology of DSR-141562, including its mechanism of
action, in vitro and in vivo data, and a summary of the experimental methodologies employed in
its initial characterization.

Introduction

Phosphodiesterases (PDESs) are a superfamily of enzymes that regulate intracellular signaling
by hydrolyzing the second messengers cyclic adenosine monophosphate (cCAMP) and cyclic
guanosine monophosphate (cGMP).[4] The PDE1 family is unique in that it is activated by
calcium and calmodulin. PDE1B, a member of this family, is predominantly expressed in the
brain and is believed to play a crucial role in modulating dopaminergic and glutamatergic signal
transduction.[1] Inhibition of PDE1B is therefore a promising therapeutic strategy for
neurological and psychiatric disorders. DSR-141562, identified as 3-methyl-7-(tetrahydro-2H-
pyran-4-yl)-2-{[trans-4-(trifluoromethyl)cyclohexyl]-methoxy}imidazo[5,1-f][1][2][4]triazin-4(3H)-
one, emerged from a drug discovery program as a potent and selective PDE1B inhibitor.[1]
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Mechanism of Action

DSR-141562 exerts its pharmacological effects by inhibiting the PDE1B enzyme. This inhibition
leads to an increase in the intracellular levels of cGMP.[1] Elevated cGMP levels are known to
influence various downstream signaling pathways, including those involved in neuronal function
and plasticity. In the context of schizophrenia, the modulation of dopaminergic and
glutamatergic signaling through PDE1B inhibition is thought to underlie the therapeutic effects
of DSR-141562 on positive, negative, and cognitive symptoms.[1]
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Caption: Mechanism of action of DSR-141562.

In Vitro Pharmacology

DSR-141562 has demonstrated preferential selectivity for the PDE1B isoform over other PDE1
family members and high selectivity for the PDE1 family over other PDE families and a panel of

65 other biological targets.[1]
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Parameter Value Target Notes

Data from a

secondary source
IC50 43.9 nM PDE1B N .

citing the primary

publication.

High selectivity over
. ) . other PDE families
Selectivity High PDE1 Family
and 65 other tested

biologic targets.[1]

Preferential selectivity
for the brain-

Preferential PDE1B expressed PDE1B
over other PDE1

family members.[1]

Table 1: In Vitro Activity of DSR-141562

Experimental Protocols

e Enzyme Inhibition Assay (General Protocol): Detailed protocols for the specific assays used
for DSR-141562 are not publicly available. Generally, such assays involve incubating the
recombinant human PDE1B enzyme with its substrate (cGMP) in the presence of varying
concentrations of the inhibitor. The amount of hydrolyzed substrate is then quantified,
typically using radiometric or fluorescence-based methods, to determine the IC50 value.

o Selectivity Screening: To assess selectivity, DSR-141562 would have been tested against a
panel of other recombinant human PDE enzymes (PDE1A, PDELC, and other PDE families)
and a broad panel of receptors, ion channels, and enzymes to rule out off-target effects.

In Vivo Pharmacology

The in vivo effects of DSR-141562 have been evaluated in various animal models relevant to
the symptoms of schizophrenia.

Pharmacodynamic Effects
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Oral administration of DSR-141562 has been shown to modulate cGMP levels in the central

nervous system.

Species Dose Effect on cGMP

Notes

Slightly elevated basal

Potently enhanced the

increase in cGMP

Mouse 10 mg/kg (oral) cGMP levels in the induced by a
brain.[1] dopamine D1 receptor
agonist.[1]
cGMP in CSF is

Elevated cGMP levels
Monkey 30 and 100 mg/kg in the cerebrospinal
fluid.[1]

suggested as a
potential translational
biomarker.[1][2]

Table 2: In Vivo Pharmacodynamics of DSR-141562

Efficacy in Animal Models of Schizophrenia

DSR-141562 has demonstrated efficacy in rodent and primate models that mimic the positive,

negative, and cognitive symptoms of schizophrenia.
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] . DSR-141562 Symptom
Animal Model Species Effect
Dose Category

) Potently inhibited
Methamphetamin
locomotor

e-induced Rat 3-30 mg/kg o Positive
o hyperactivity.[1]
Hyperactivity
(2]
Spontaneous o ]
- Minimal effects. Safety/Side
Locomotor Rat Not specified
o [1] Effect
Activity
Did not induce ]
Catalepsy ) Safety/Side
} Rat 1-100 mg/kg any signs of
Induction Effect
catalepsy.[1]
PCP-induced Reversed social
Social Interaction  Mouse 0.3-3 mg/kg interaction Negative
Deficit deficits.[1]
PCP-induced Reversed novel
Novel Object object N
- Rat 0.3-3 mg/kg - Cognitive
Recognition recognition
Deficit deficits.[1]
Object Retrieval Common Improved -
] 3 and 30 mg/kg Cognitive
with Detour Task ~ Marmoset performance.[1]

Table 3: In Vivo Efficacy of DSR-141562 in Schizophrenia Models

Experimental Protocols

o Methamphetamine-induced Hyperactivity: Rats are administered methamphetamine to
induce hyperlocomotion, a model for the positive symptoms of schizophrenia. DSR-141562
is administered prior to the methamphetamine challenge, and locomotor activity is measured
using automated activity monitors.

o PCP-induced Deficits: Repeated administration of the NMDA receptor antagonist
phencyclidine (PCP) in rodents is used to model negative and cognitive symptoms.
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o Social Interaction Test: In this test, the amount of time a test mouse spends interacting
with an unfamiliar mouse is measured. PCP-treated mice typically show reduced social
interaction, which can be reversed by effective treatments.

o Novel Object Recognition Test: This test assesses learning and memory. Animals are
familiarized with two identical objects. After a delay, one object is replaced with a novel
one. The time spent exploring the novel object versus the familiar one is measured as an
index of recognition memory.

o Object Retrieval with Detour Task: This task, used in non-human primates, assesses
executive function and cognitive flexibility. The marmoset must retrieve a food reward from a
transparent box by reaching around a barrier, requiring them to inhibit a direct but
unsuccessful reach.

Experimental Workflow for In Vivo Efficacy Studies
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Caption: Generalized workflow for in vivo efficacy testing.
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Pharmacokinetics and Toxicology

Detailed pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) and comprehensive
toxicology data for DSR-141562 are not available in the public domain. The compound is
described as "orally available and brain-penetrant”.[1] The lack of catalepsy at high doses in
rats suggests a favorable safety profile concerning extrapyramidal side effects, which are
common with typical antipsychotics.[1]

Conclusion

DSR-141562 is a selective PDE1B inhibitor with a promising preclinical profile for the treatment
of schizophrenia. The available data demonstrates its ability to modulate central cGMP levels
and its efficacy in animal models of positive, negative, and cognitive symptoms associated with
the disorder.[1] The elevation of cGMP in monkey cerebrospinal fluid suggests a viable
translational biomarker for clinical development.[1][2] Further studies are required to fully
elucidate its pharmacokinetic and toxicological profile. The presented data supports the
continued investigation of DSR-141562 as a novel therapeutic candidate for schizophrenia.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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